N-(2-(1H-tetrazol-1-yl)phenyl)naphthalene-2-sulfonamide
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Overview
Description
N-(2-(1H-tetrazol-1-yl)phenyl)naphthalene-2-sulfonamide is a complex organic compound that features a tetrazole ring, a phenyl group, and a naphthalene sulfonamide moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids . The presence of the naphthalene sulfonamide group adds to the compound’s potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-tetrazol-1-yl)phenyl)naphthalene-2-sulfonamide typically involves the formation of the tetrazole ring followed by its attachment to the phenyl and naphthalene sulfonamide groups. One common method involves the reaction of 2-(1H-tetrazol-1-yl)aniline with naphthalene-2-sulfonyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-tetrazol-1-yl)phenyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of the sulfonamide group can lead to the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring typically yields tetrazole N-oxides, while reduction of the sulfonamide group produces amines.
Scientific Research Applications
N-(2-(1H-tetrazol-1-yl)phenyl)naphthalene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(1H-tetrazol-1-yl)phenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors with high affinity . This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-tetrazol-5-yl)phenyl)benzamide: Known for its G protein-coupled receptor-35 agonistic activity.
N-phenyl-2-(1H-tetrazol-1-yl)acetamide: Exhibits antimicrobial properties.
N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide: Potent GPR35 agonist with high druglikeness.
Uniqueness
N-(2-(1H-tetrazol-1-yl)phenyl)naphthalene-2-sulfonamide is unique due to its combination of a tetrazole ring and a naphthalene sulfonamide group. This structure provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C17H13N5O2S |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[2-(tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C17H13N5O2S/c23-25(24,15-10-9-13-5-1-2-6-14(13)11-15)19-16-7-3-4-8-17(16)22-12-18-20-21-22/h1-12,19H |
InChI Key |
FUAOYFOBANNBIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC=C3N4C=NN=N4 |
Origin of Product |
United States |
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